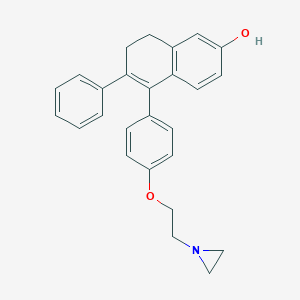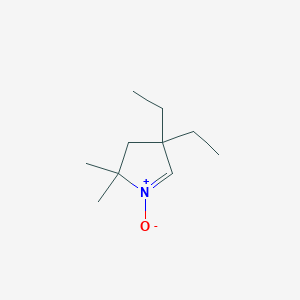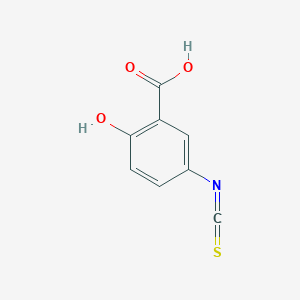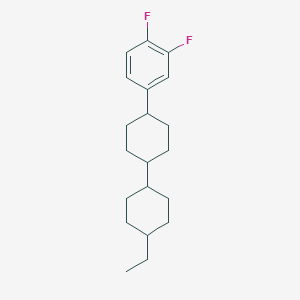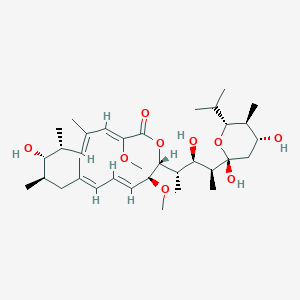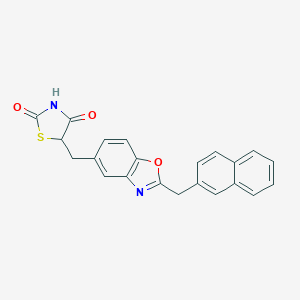
5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione (NBMT) is a chemical compound that has gained attention due to its potential in scientific research. This compound belongs to the class of thiazolidinediones and is known for its various biochemical and physiological effects.
作用機序
The mechanism of action of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione is not fully understood. However, it has been proposed that 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione may act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to inhibit the activity of enzymes involved in the production of reactive oxygen species.
Biochemical and Physiological Effects:
5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation in various cell types. Additionally, 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to have neuroprotective effects and has been studied for its potential in treating neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione in lab experiments include its high purity, ease of synthesis, and potential for use as a fluorescent probe. However, the limitations of using 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione in lab experiments include its limited solubility in water and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for the study of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione. One potential direction is the development of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione-based drug delivery systems for cancer therapy. Additionally, the potential use of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione as a fluorescent probe for the detection of metal ions could be further explored. Furthermore, the neuroprotective effects of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione could be studied in more detail for its potential in treating neurodegenerative diseases.
合成法
The synthesis of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione involves the reaction of 2-(2-naphthalenylmethyl)-5-benzoxazolecarboxylic acid with thionyl chloride to form 2-(2-naphthalenylmethyl)-5-benzoxazolyl chloride. This intermediate is then reacted with 2-mercaptoacetic acid to produce 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione. This method has been optimized to produce high yields of 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione with purity greater than 99%.
科学的研究の応用
5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been studied for its potential in various scientific research fields. It has been found to have potential as a fluorescent probe for the detection of metal ions such as copper and zinc. It has also been studied for its potential as a drug delivery system for cancer therapy. Furthermore, 5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione has been found to have antioxidant properties and has been studied for its potential in treating oxidative stress-related diseases.
特性
CAS番号 |
118384-10-4 |
|---|---|
製品名 |
5-((2-(2-Naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione |
分子式 |
C22H16N2O3S |
分子量 |
388.4 g/mol |
IUPAC名 |
5-[[2-(naphthalen-2-ylmethyl)-1,3-benzoxazol-5-yl]methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H16N2O3S/c25-21-19(28-22(26)24-21)11-14-6-8-18-17(10-14)23-20(27-18)12-13-5-7-15-3-1-2-4-16(15)9-13/h1-10,19H,11-12H2,(H,24,25,26) |
InChIキー |
FQCUYGFIIAZMLU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=NC4=C(O3)C=CC(=C4)CC5C(=O)NC(=O)S5 |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CC3=NC4=C(O3)C=CC(=C4)CC5C(=O)NC(=O)S5 |
同義語 |
5-((2-(2-naphthalenylmethyl)-5-benzoxazolyl)methyl)-2,4-thiazolidinedione 5-NMeBON-thiazolidinedione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



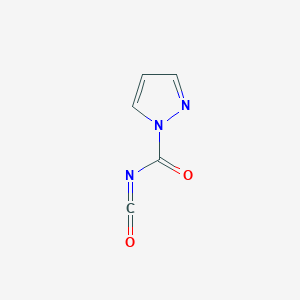

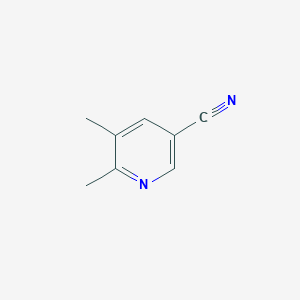
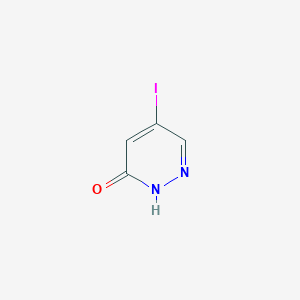
![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinoline-2-carboxylic acid](/img/structure/B40730.png)
![2-Phenylimidazo[1,2-A]pyridine-3-carboxylic acid](/img/structure/B40731.png)
